Benzyl-PEG5-Azide: A Versatile Linker in Advanced Bioconjugation and Drug Development
Benzyl-PEG5-Azide: A Versatile Linker in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG5-Azide has emerged as a critical tool in modern biochemical research and pharmaceutical development, primarily serving as a versatile heterobifunctional linker. Its unique chemical architecture, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a benzyl-protected hydroxyl group, enables the precise and efficient conjugation of diverse molecular entities. This in-depth guide explores the core applications of Benzyl-PEG5-Azide, detailing its role in click chemistry, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the construction of Antibody-Drug Conjugates (ADCs).
Core Principles and Chemical Properties
Benzyl-PEG5-Azide is a polyethylene glycol derivative that contains a benzyl (B1604629) protecting group and an azide moiety. The key attributes of this linker are:
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Azide Group: This functional group is the cornerstone of its utility in "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. The azide readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.
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PEG5 Spacer: The five-unit polyethylene glycol chain is hydrophilic, which significantly enhances the aqueous solubility and bioavailability of the molecules it connects.[1] This property is particularly advantageous in biological systems.
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Benzyl Protecting Group: The benzyl group protects a terminal hydroxyl group, which can be deprotected under mild hydrogenolysis conditions to reveal a reactive alcohol for further chemical modification.[1]
| Property | Value |
| Chemical Formula | C17H27N3O5 |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 86770-72-1 |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Appearance | Pale Yellow or Colorless Oily Liquid |
| Storage Conditions | -20°C for long-term storage |
Applications in Research and Drug Development
The primary application of Benzyl-PEG5-Azide is as a linker in the synthesis of complex biomolecules and therapeutic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] Benzyl-PEG5-Azide serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent.[3] Benzyl-PEG5-Azide can be used to link the cytotoxic payload to the antibody. The azide group allows for a precise "click" conjugation to an alkyne-modified antibody, while the PEG spacer improves the pharmacokinetic properties of the ADC.[4]
Experimental Protocols
While specific protocols are highly dependent on the molecules being conjugated, the following provides a general methodology for a typical click chemistry reaction involving Benzyl-PEG5-Azide.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to Benzyl-PEG5-Azide.
Materials:
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Alkyne-functionalized molecule of interest
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Benzyl-PEG5-Azide
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium Ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Solvent (e.g., DMSO, water, or a mixture)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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Preparation of Stock Solutions:
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Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
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Dissolve Benzyl-PEG5-Azide in the same solvent to a final concentration of 10 mM.
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Prepare a 100 mM stock solution of CuSO4 in water.
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Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
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Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO for TBTA).
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-functionalized molecule (1 equivalent).
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Add Benzyl-PEG5-Azide (1.1 to 1.5 equivalents).
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Add the THPTA or TBTA solution (0.1 to 0.5 equivalents).
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Add the CuSO4 solution (0.1 equivalents).
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Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (1 to 2 equivalents).
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Incubation:
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Vortex the reaction mixture gently.
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Incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC.
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Purification:
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Upon completion, the reaction mixture can be purified using techniques appropriate for the conjugated product, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.
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Visualizing the Workflow
The following diagrams illustrate the key processes where Benzyl-PEG5-Azide is utilized.
Caption: Workflow for PROTAC synthesis using Benzyl-PEG5-Azide.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway Context
While Benzyl-PEG5-Azide is a synthetic tool and not directly involved in biological signaling, it is instrumental in creating molecules that modulate these pathways. For instance, a PROTAC synthesized using this linker will hijack the Ubiquitin-Proteasome System.
